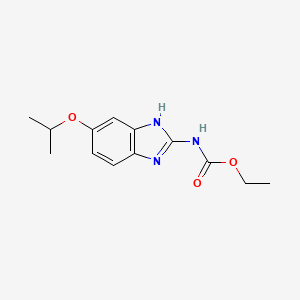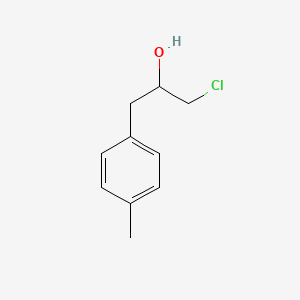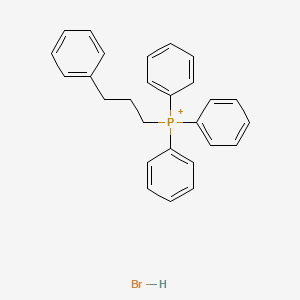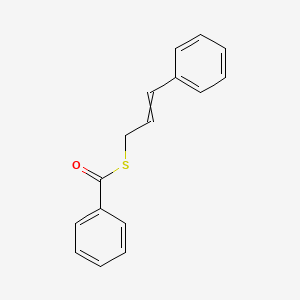![molecular formula C5H11NO3 B11958151 N-[2-(2-Hydroxyethoxy)ethyl]formamide CAS No. 71172-48-0](/img/structure/B11958151.png)
N-[2-(2-Hydroxyethoxy)ethyl]formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-Hydroxyethoxy)ethyl]formamide is an organic compound with the molecular formula C5H11NO3 and a molecular weight of 133.1457 g/mol It is characterized by the presence of a formamide group attached to a hydroxyethoxyethyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Hydroxyethoxy)ethyl]formamide typically involves the reaction of 2-(2-hydroxyethoxy)ethanol with formamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and quality control to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(2-Hydroxyethoxy)ethyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The hydroxyethoxyethyl chain can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Aplicaciones Científicas De Investigación
N-[2-(2-Hydroxyethoxy)ethyl]formamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[2-(2-Hydroxyethoxy)ethyl]formamide involves its interaction with specific molecular targets and pathways. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The hydroxyethoxyethyl chain may also play a role in modulating the compound’s properties and interactions .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Hydroxyethyl)formamide: Similar structure but lacks the additional hydroxyethoxy group.
N-(2-Methoxyethyl)formamide: Contains a methoxy group instead of a hydroxyethoxy group.
N-(2-Ethoxyethyl)formamide: Features an ethoxy group in place of the hydroxyethoxy group.
Uniqueness
N-[2-(2-Hydroxyethoxy)ethyl]formamide is unique due to the presence of both hydroxy and ethoxy groups in its structure, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
71172-48-0 |
|---|---|
Fórmula molecular |
C5H11NO3 |
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
N-[2-(2-hydroxyethoxy)ethyl]formamide |
InChI |
InChI=1S/C5H11NO3/c7-2-4-9-3-1-6-5-8/h5,7H,1-4H2,(H,6,8) |
Clave InChI |
XSFKXJUCOOIVRH-UHFFFAOYSA-N |
SMILES canónico |
C(COCCO)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















